molecular formula C15H22O3 B6150490 6-[4-(propan-2-yloxy)phenyl]hexanoic acid CAS No. 1153515-46-8

6-[4-(propan-2-yloxy)phenyl]hexanoic acid

Cat. No. B6150490
CAS RN: 1153515-46-8
M. Wt: 250.3
InChI Key:
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Description

6-[4-(propan-2-yloxy)phenyl]hexanoic acid, also known as 4-hydroxy-6-oxo-2-propyl-1-hexanoic acid, is a carboxylic acid found in various plants and animals. This compound is an important intermediate in the synthesis of several drugs, and is also known to have various biological activities.

Scientific Research Applications

6-[4-(propan-2-yloxy)phenyl]hexanoic acid has been studied for its potential applications in scientific research. For example, the compound has been used as a substrate for the enzyme cathepsin B, which is involved in the degradation of proteins. Additionally, the compound has been used to study the effects of different inhibitors on the activity of this enzyme. Furthermore, the compound has been used to study the binding of different molecules to the enzyme, as well as to study the effects of different environmental conditions on the enzyme’s activity.

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cathepsin B, which is involved in the degradation of proteins. It is thought that the compound binds to the active site of the enzyme and prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid are not fully understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. Additionally, the compound has been studied for its potential to inhibit the activity of the enzyme cathepsin B, which may have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid in laboratory experiments has both advantages and limitations. One of the advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, the compound has been studied extensively and its mechanism of action is well understood. However, one of the limitations of using this compound is that it is not very stable and can degrade over time. Furthermore, the compound is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 6-[4-(propan-2-yloxy)phenyl]hexanoic acid. For example, further research could be conducted to better understand the compound’s mechanism of action and the biochemical and physiological effects it has on the body. Additionally, the compound could be studied for its potential to treat certain diseases, such as inflammation and pain. Furthermore, the compound could be used in the development of new drugs and therapies, as well as in the development of new laboratory experiments.

Synthesis Methods

The synthesis of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-hydroxybenzaldehyde with propionic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 6-[4-(propan-2-yloxy)phenyl]hexanoic acidoxo-2-propyl-1-hexanoic acid. Another method involves the reaction of 4-hydroxybenzaldehyde with propionyl chloride in the presence of a base catalyst, such as triethylamine, to produce the same compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[4-(propan-2-yloxy)phenyl]hexanoic acid involves the reaction of 4-(propan-2-yloxy)benzene-1-carboxylic acid with 1-bromohexane in the presence of a base to form the desired product.", "Starting Materials": [ "4-(propan-2-yloxy)benzene-1-carboxylic acid", "1-bromohexane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-(propan-2-yloxy)benzene-1-carboxylic acid and base to a reaction flask", "Stir the mixture and add 1-bromohexane slowly", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1153515-46-8

Product Name

6-[4-(propan-2-yloxy)phenyl]hexanoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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